2-Bromobenzophenone

Photochemistry Radical chemistry C–Br bond activation

2-Bromobenzophenone (C₁₃H₉BrO, MW 261.11) is an ortho-substituted monobrominated benzophenone derivative in which a single bromine atom occupies the 2-position of one phenyl ring. The compound exists as a liquid at ambient temperature with a melting point of 41–42 °C, density of 1.4309 g/mL at 25 °C, and refractive index n²⁰/D of 1.6254.

Molecular Formula C13H9BrO
Molecular Weight 261.11 g/mol
CAS No. 13047-06-8
Cat. No. B080453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobenzophenone
CAS13047-06-8
Molecular FormulaC13H9BrO
Molecular Weight261.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC=CC=C2Br
InChIInChI=1S/C13H9BrO/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-9H
InChIKeyABEVIHIQUUXDMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobenzophenone (CAS 13047-06-8): Ortho-Bromo Benzophenone for Differentiated Synthetic and Photophysical Applications


2-Bromobenzophenone (C₁₃H₉BrO, MW 261.11) is an ortho-substituted monobrominated benzophenone derivative in which a single bromine atom occupies the 2-position of one phenyl ring. The compound exists as a liquid at ambient temperature with a melting point of 41–42 °C, density of 1.4309 g/mL at 25 °C, and refractive index n²⁰/D of 1.6254 . The ortho-bromine substitution creates pronounced molecular asymmetry, documented by two Caryl–Caryl–C=O torsion angles of −68.3° and −17.6° that distinguish it from all other monobromo-benzophenone isomers [1]. This asymmetry is the structural root of its differentiated reactivity, crystallization behavior, and photophysical properties that render generic substitution by the 3-bromo, 4-bromo, or unsubstituted benzophenone analogs scientifically invalid for specific applications.

Why 3-Bromo-, 4-Bromo-, or Unsubstituted Benzophenone Cannot Replace 2-Bromobenzophenone in Critical Applications


The position of the bromine substituent on the benzophenone scaffold is not a minor structural variation—it dictates fundamentally different molecular geometry, solid-state packing, photochemical reactivity, and thermal behavior. Ortho-substitution forces the brominated ring into a highly twisted conformation (torsion angle −68.3°) relative to the carbonyl plane, while para-substitution yields a nearly symmetric molecule with torsion angles of −21.6° and −28.1° [1]. This geometric divergence produces a 40 K melting point differential (2BrBP: 318 K vs 4BrBP: 358 K), opposite crystallization propensity, and a 500-fold difference in photoinduced C–Br homolysis rate between ortho and meta/para isomers [2][3]. Consequently, procurement specifications that treat any monobromobenzophenone as interchangeable risk severe underperformance in cross-coupling efficiency, photochemical yield, glass-former stability, and excimer-based photophysical applications.

2-Bromobenzophenone Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Structural Analogs


Photoinduced C–Br Homolysis Rate: 500-Fold Enhancement of ortho-Bromobenzophenone Over meta- and para-Isomers

In a definitive photophysical study of bromophenyl ketones, Wagner and Waite established that o-bromobenzophenone (2-bromobenzophenone) is 500 times more reactive in photoinduced C–Br radical cleavage than its meta- and para-bromobenzophenone isomers [1]. The quantum yields for conversion of m- and p-bromobenzophenone to benzophenone in cyclopentane were measured at only 0.002–0.003, corresponding to triplet-state cleavage rates of 0.8–1.0 × 10⁵ s⁻¹, while the ortho isomer undergoes dramatically faster cleavage attributed to direct intramolecular interaction between the ortho-bromine and the carbonyl oxygen, combined with steric depression of the C–Br bond dissociation energy [1]. This 500× rate differential is not achievable by any other monobromobenzophenone isomer and is a direct consequence of ortho-substitution geometry.

Photochemistry Radical chemistry C–Br bond activation Triplet-state reactivity

Melting Point Suppression and Crystallization Resistance: 2-Bromobenzophenone (318 K) vs 4-Bromobenzophenone (358 K)

A systematic comparative study of 2-bromobenzophenone (2BrBP) and 4-bromobenzophenone (4BrBP) by Baran et al. using IR, Raman spectroscopy, and DSC revealed that the ortho isomer melts at 318 K (≈45 °C), fully 40 K lower than the para isomer at 358 K (≈85 °C) [1]. More critically, 2BrBP exhibits a 'large reluctance to crystallize' upon cooling from the melt, instead readily forming a glassy state, whereas 4BrBP 'crystallizes immediately below the melting point as a liquid is cooled' [1]. This behavioral dichotomy originates from the strong molecular asymmetry of 2BrBP (torsion angle −68.3°) versus the near-symmetric 4BrBP molecule, as confirmed by DFT calculations at the B3LYP/6-31+G(d) level [1]. The stable polymorph of 2BrBP melts at 316.5 K, while a metastable polymorph (Form II) melts at 301.0 K [2].

Thermal analysis Crystallization Glass-forming ability Polymorphism

First-in-Class Triplet Excimer Emission: 2-Bromobenzophenone as the Sole Benzophenone Derivative Exhibiting Bimolecular Triplet Excimer Phosphorescence

Among all monobromo-substituted benzophenone isomers, only 2-bromobenzophenone (2BrBP) exhibits bimolecular triplet excimer emission in the solid state. Strzhemechny et al. reported the first observation and reliable identification of a triplet excimer in any benzophenone derivative solid, formed by the carbonyl groups of two neighboring 2BrBP molecules [1]. This excimer emission is extraordinarily long-lived, with lifetimes exceeding 1 second at room temperature, a property absent in 4-bromobenzophenone polymorphs which display only monomeric phosphorescence [2][3]. The phosphorescence spectra of 4BrBP solutions and crystals are reported to be 'close to those of molecules and crystals of unsubstituted benzophenone,' in stark contrast to 2BrBP whose spectra are dominated by the excimer feature above ~150 K [3]. A cardinal emission mechanism crossover—from dual-conformer monomeric emission at low temperature to excimer-dominated emission above ~150 K—is unique to 2BrBP [1].

Photoluminescence Triplet excimer Phosphorescence Solid-state photophysics

Validated Pharmaceutical Intermediate Performance: 97.7% Yield in Solifenacin Key Intermediate Synthesis Using 2-Bromobenzophenone

Patent CN105541712A (Shandong Jincheng Pharmaceutical Group) discloses a method for preparing a solifenacin intermediate wherein 2-bromobenzophenone is employed as a key starting material. In the pivotal ketal protection step, 26.1 g of 2-bromobenzophenone is reacted with ethylene glycol under methanesulfonic acid catalysis at 50 °C to afford compound III in 97.7% isolated yield (29.8 g) [1]. A second embodiment at 60 °C produced the same intermediate in 97.2% yield (29.6 g), demonstrating reproducibility [1]. Solifenacin is a marketed muscarinic receptor antagonist for overactive bladder; the ortho-bromine positioning enables subsequent Br/Li exchange functionalization that would be sterically and electronically different with the para or meta isomer, potentially compromising the entire synthetic sequence that has been optimized around ortho-substitution geometry.

Pharmaceutical synthesis Solifenacin Process chemistry API intermediate

Unique Polymorphic Behavior with Uniaxial Negative Thermal Expansion: A Property Not Observed in 4-Bromobenzophenone

2-Bromobenzophenone exhibits a rare and technologically significant physical property—uniaxial negative thermal expansion (NTE)—in both its stable Form I and metastable Form II polymorphs. Romanini et al. (2021) determined the structure of the metastable Form II (space group P2₁/c, a = 8.4896 Å, b = 6.5438 Å, c = 20.253 Å, β = 104.452° at 200 K) and demonstrated that both polymorphs exhibit uniaxial NTE, a phenomenon attributed to aromatic interactions rather than hydrogen bonding—reported for the first time in the literature for any molecular crystal [1]. The metastable polymorph (Form II) crystallizes from the supercooled glassy state at 245 K upon heating and melts at 301.0 K, well below the stable polymorph (316.5 K) [2]. In contrast, 4-bromobenzophenone crystallizes in two polymorphs (monoclinic and triclinic) neither of which has been reported to exhibit negative thermal expansion [2][3]. The linear thermal expansion coefficients for 2BrBP are of order 10⁻⁵ K⁻¹ with weak anisotropy, and no phase transition is observed over 90–300 K [3].

Crystal engineering Negative thermal expansion Polymorphism Solid-state chemistry

Optimal Application Scenarios for 2-Bromobenzophenone Based on Verified Differentiation Evidence


Photoinduced Radical Cyclization for Fluorenone Synthesis

Leveraging the 500-fold enhanced photoinduced C–Br homolysis rate of 2-bromobenzophenone relative to its meta- and para-isomers [1], this compound is the optimal precursor for photochemical Pschorr-type cyclizations yielding substituted fluorenones. The Moorthy group demonstrated that diverse 2-aroylaryl radicals generated from 2-bromoarylketones undergo cyclization to fluorenones in moderate to excellent yields, with the ortho-bromine geometry being structurally essential for the intramolecular radical attack trajectory [2]. Substituting 3- or 4-bromobenzophenone would preclude this cyclization entirely, as the radical center would be geometrically incapable of reaching the non-radical phenyl ring.

Pharmaceutical Intermediate Manufacturing with Validated Process Performance

2-Bromobenzophenone is the demonstrated starting material of choice for manufacturing solifenacin intermediates, with a documented 97.7% isolated yield in the ketal protection step at multi-gram scale [3]. The ortho-bromine enables subsequent low-temperature Br/Li exchange and formylation chemistry that is integral to the patented route. Procurement for pharmaceutical intermediate synthesis should specify 2-bromobenzophenone (CAS 13047-06-8) rather than any isomeric bromobenzophenone, as the entire synthetic sequence has been validated specifically around the ortho-substitution pattern.

Triplet Excimer and Long-Lived Phosphorescence Research

2-Bromobenzophenone is the only monobromobenzophenone—and the first benzophenone derivative ever reported—to exhibit bimolecular triplet excimer emission in the solid state, with phosphorescence lifetimes exceeding 1 second at room temperature [4][5]. This makes it the essential compound for research programs investigating triplet energy migration, exciton dynamics, or ultra-long-lived organic phosphorescence. Neither 4-bromobenzophenone (which shows only monomeric phosphorescence resembling unsubstituted benzophenone) nor 3-bromobenzophenone can serve as substitutes for this application.

Stable Glass-Forming Matrix for Molecular Encapsulation and Stabilization Studies

2-Bromobenzophenone exhibits excellent glass-forming ability with a wide supercooled liquid region, a glass transition temperature (≈220 K) only 10 K higher than unsubstituted benzophenone despite significantly higher molecular mass, and a lower kinetic fragility index than the parent compound [6][7]. Its strong reluctance to crystallize—in direct contrast to 4-bromobenzophenone which crystallizes immediately upon cooling [7]—makes it suitable as a glassy host matrix for guest molecules in photophysical sensitization experiments, as demonstrated by its use in low-temperature naphthalene phosphorescence sensitization studies [8].

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